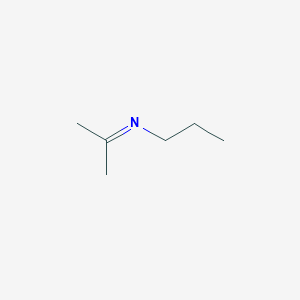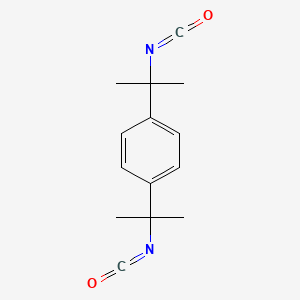
1,4-Bis(1-isocyanato-1-methylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1-isocyanato-1-methylethyl)benzene is an organic compound with the molecular formula C14H16N2O2. It is also known by other names such as α,α,α’,α’-tetramethyl-p-xylylene diisocyanate and p-TMXDI . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industries.
Métodos De Preparación
1,4-Bis(1-isocyanato-1-methylethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-bis(1-hydroxy-1-methylethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H4[C(CH3)2OH]2+2COCl2→C6H4[C(CH3)2NCO]2+2HCl
In industrial production, the compound can be produced by the phosgenation of the corresponding diamine. The reaction conditions typically involve the use of an inert solvent such as toluene and a temperature range of 50-100°C .
Análisis De Reacciones Químicas
1,4-Bis(1-isocyanato-1-methylethyl)benzene undergoes various chemical reactions, primarily due to the reactivity of the isocyanate groups. Some common reactions include:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes, with amines to form ureas, and with water to form carbamic acids, which decompose to form amines and carbon dioxide.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as hydroxyl or amino groups, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(1-isocyanato-1-methylethyl)benzene has several scientific research applications, including:
Polyurethane Production: It is used as a key monomer in the synthesis of polyurethanes, which are essential materials in the production of foams, elastomers, adhesives, and coatings.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high strength, flexibility, and resistance to chemicals and heat.
Biomedical Research: It is used in the synthesis of biocompatible materials for medical devices, drug delivery systems, and tissue engineering.
Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the preparation of various derivatives and functional materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(1-isocyanato-1-methylethyl)benzene primarily involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as hydroxyl, amino, and thiol groups, leading to the formation of urethanes, ureas, and thiocarbamates, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
1,4-Bis(1-isocyanato-1-methylethyl)benzene can be compared with other similar diisocyanates, such as:
1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but with the isocyanate groups attached to the 1 and 3 positions of the benzene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
2778-41-8 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1,4-bis(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-5-7-12(8-6-11)14(3,4)16-10-18/h5-8H,1-4H3 |
Clave InChI |
AGJCSCSSMFRMFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C(C)(C)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


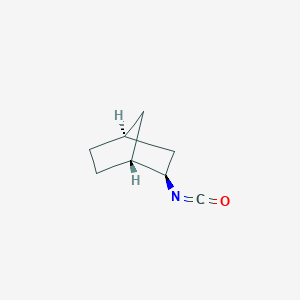
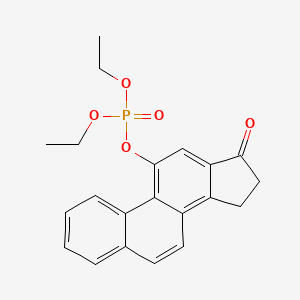
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
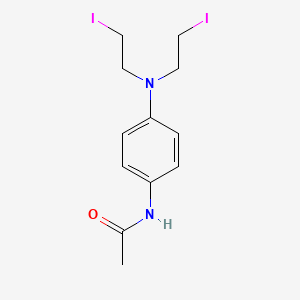
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
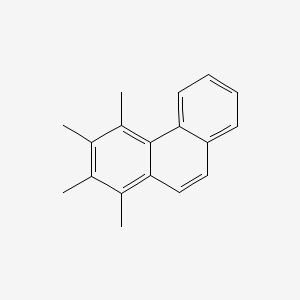
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
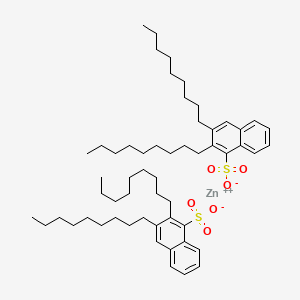
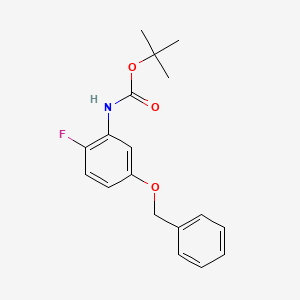
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
